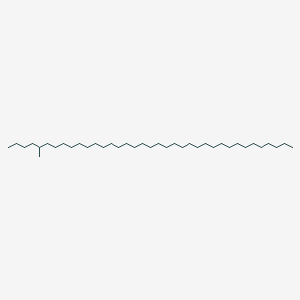
Heptatriacontane, 5-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Heptatriacontane, 5-methyl- is a long-chain alkane with the molecular formula C₃₈H₇₈ and a molecular weight of 535.0259 g/mol . This compound is a derivative of heptatriacontane, characterized by the presence of a methyl group at the fifth carbon atom in the chain. It is a saturated hydrocarbon, meaning it contains only single bonds between carbon atoms, making it relatively stable and non-reactive under standard conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of heptatriacontane, 5-methyl- typically involves the alkylation of heptatriacontane . This process can be achieved through the Friedel-Crafts alkylation method, where heptatriacontane reacts with a methylating agent such as methyl chloride in the presence of a Lewis acid catalyst like aluminum chloride . The reaction conditions usually require anhydrous conditions and temperatures ranging from 0°C to 50°C .
Industrial Production Methods
Industrial production of heptatriacontane, 5-methyl- may involve fractional distillation of crude oil, followed by chemical modification to introduce the methyl group at the desired position. This process ensures the production of high-purity heptatriacontane, 5-methyl- suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
Heptatriacontane, 5-methyl- primarily undergoes substitution reactions due to its saturated nature. Common reactions include:
Halogenation: Reaction with halogens like chlorine or bromine under UV light to form haloalkanes.
Common Reagents and Conditions
Halogenation: Chlorine or bromine in the presence of UV light.
Oxidation: Strong oxidizing agents like potassium permanganate or chromic acid under high temperatures and pressures.
Major Products Formed
Haloalkanes: Formed from halogenation reactions.
Alcohols, Aldehydes, Carboxylic Acids: Formed from oxidation reactions under extreme conditions.
Scientific Research Applications
Heptatriacontane, 5-methyl- finds applications in various fields:
Mechanism of Action
The mechanism of action of heptatriacontane, 5-methyl- is primarily related to its hydrophobic interactions . In biological systems, it can interact with lipid membranes, affecting membrane fluidity and permeability . Its long hydrocarbon chain allows it to integrate into lipid bilayers, potentially influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
Heptatriacontane: The parent compound without the methyl substitution.
Octatriacontane: Another long-chain alkane with one more carbon atom than heptatriacontane.
Uniqueness
Heptatriacontane, 5-methyl- is unique due to the presence of the methyl group at the fifth carbon atom, which can influence its physical properties and reactivity compared to its parent compound, heptatriacontane . This structural modification can affect its melting point, solubility, and interaction with other molecules .
Properties
CAS No. |
110700-41-9 |
|---|---|
Molecular Formula |
C38H78 |
Molecular Weight |
535.0 g/mol |
IUPAC Name |
5-methylheptatriacontane |
InChI |
InChI=1S/C38H78/c1-4-6-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32-33-34-35-37-38(3)36-7-5-2/h38H,4-37H2,1-3H3 |
InChI Key |
KTPVYUQVWGQPAT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC(C)CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















